Pinosylvin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pinosylvin is a stilbene, a natural product found in various plants, including grapes, pines, and peanuts []. It has gained significant interest in the scientific community due to its potential health benefits and diverse biological activities. Here's a breakdown of its current applications in scientific research:

Anti-inflammatory and Antioxidant Properties

Studies suggest pinosylvin possesses anti-inflammatory and antioxidant properties []. It may help reduce inflammation by inhibiting the production of inflammatory mediators and free radicals that contribute to tissue damage []. Research suggests pinosylvin's antioxidant activity may protect cells from oxidative stress, a factor linked to various chronic diseases [].

Potential Role in Cancer Prevention

Pinosylvin's anti-proliferative effects on cancer cells have been explored in scientific research []. Studies indicate it may suppress cancer cell growth and induce apoptosis (programmed cell death) in some cancer cell lines []. However, further research is needed to determine its effectiveness in vivo (living organisms) and its potential application in cancer treatment.

Effect on Metabolic Health

Scientific research is investigating the potential role of pinosylvin in regulating blood sugar and improving metabolic health []. Studies suggest it may improve insulin sensitivity and glucose uptake in cells, potentially benefiting individuals with diabetes or prediabetes []. However, more research is required to confirm these findings and understand the underlying mechanisms.

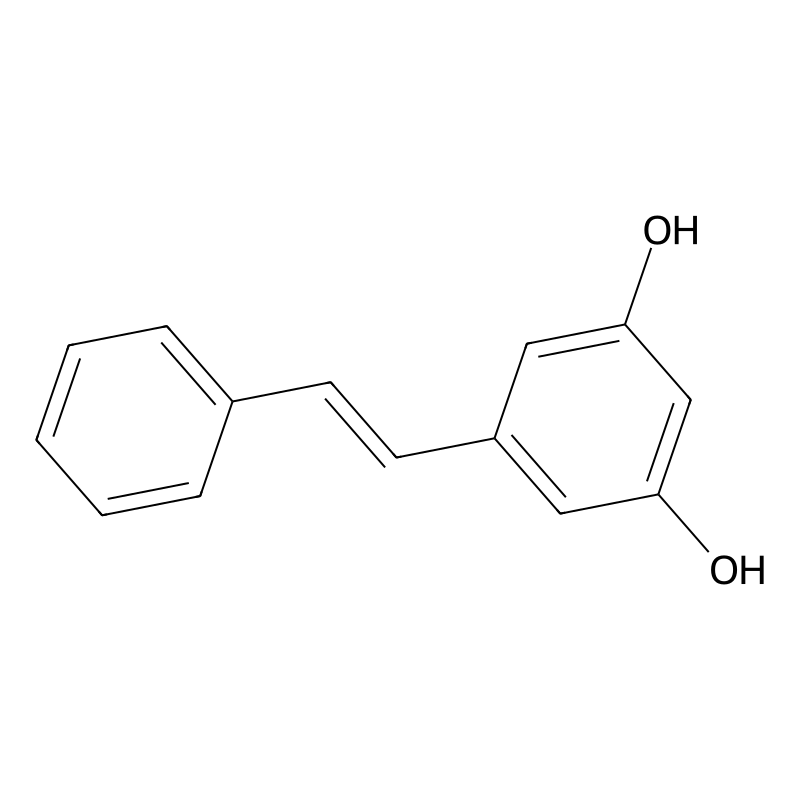

Pinosylvin is an organic compound classified as a stilbenoid, with the chemical formula C₁₄H₁₂O₂. It is structurally related to trans-stilbene but features two hydroxyl groups on one of its phenyl substituents, specifically at the 3 and 5 positions, making it 3,5-dihydroxy-trans-stilbene. Pinosylvin appears as a white solid and is highly soluble in various organic solvents, including acetone. It is primarily found in the heartwood of coniferous trees belonging to the Pinaceae family, such as Pinus sylvestris, and serves as a natural defense mechanism against fungal infections and environmental stressors like ozone and physical damage .

The exact mechanism by which pinosylvin exerts its antimicrobial effects is still under investigation. However, some studies suggest it may disrupt bacterial cell membranes or interfere with essential cellular processes []. Pinosylvin may also induce apoptosis (programmed cell death) in certain types of cancer cells [].

Pinosylvin exhibits low toxicity in some studies, but its overall safety profile is not fully established. Injected pinosylvin undergoes rapid metabolism in rats, limiting its bioavailability []. More research is needed to determine its safety for human consumption.

Data Gaps:

While research on pinosylvin is ongoing, there are still significant data gaps concerning its

- Complete biosynthetic pathway

- Detailed decomposition mechanisms

- Long-term safety profile

- Biosynthesis: It is synthesized through a reaction catalyzed by pinosylvin synthase, where malonyl-CoA and cinnamoyl-CoA are converted into pinosylvin along with carbon dioxide and CoA:

This reaction highlights its role in the phenylpropanoid biosynthetic pathway .

- Reactivity with Chlorine Dioxide: Pinosylvin can react with chlorine dioxide, leading to various products, indicating its potential for further chemical transformations .

Pinosylvin exhibits significant biological activities:

- Antifungal Properties: It acts as a fungitoxin, protecting wood from decay caused by fungi .

- Antioxidant Activity: Pinosylvin has been shown to reduce oxidative stress through the nuclear factor erythroid 2-related factor 2/antioxidant response element pathway, which is crucial for combating age-related diseases and inflammation .

- Chemopreventive Effects: Research indicates that pinosylvin possesses anti-cancer properties, showing efficacy against various cancer types including nasopharyngeal cancer and colorectal cancer. It inhibits critical signaling pathways involved in cancer progression .

Pinosylvin can be synthesized through several methods:

- Natural Extraction: It can be isolated from plant sources such as Pinus sylvestris using extraction techniques involving solvents like ethanol or methanol .

- Chemical Synthesis: Laboratory synthesis may involve the reaction of stilbene derivatives with hydroxylating agents or through enzymatic pathways using pinosylvin synthase .

Pinosylvin has diverse applications across various fields:

- Wood Preservation: Its antifungal properties make it valuable in protecting wood products from decay.

- Pharmaceuticals: Due to its antioxidant and anticancer activities, pinosylvin is being explored for potential therapeutic uses in treating oxidative stress-related diseases and cancer .

- Food Industry: Its natural antioxidant properties may also be utilized in food preservation.

Studies have demonstrated that pinosylvin interacts with various biological systems:

- Cellular Pathways: Pinosylvin has been shown to modulate signaling pathways involved in inflammation and cancer progression, particularly affecting matrix metalloproteinases and cyclooxygenase enzymes .

- Bioavailability: When administered in vivo (e.g., in rats), pinosylvin undergoes rapid glucuronidation, which affects its bioavailability and therapeutic effectiveness .

Pinosylvin shares structural similarities with other compounds within the stilbenoid family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Resveratrol | Similar stilbene core | Antioxidant, anti-cancer | Found in grapes; more extensively studied for cardiovascular benefits |

| Anigorufone | Similar phenolic structure | Antifungal | Derived from different biosynthetic pathways |

| Curcumin | Dihydroxyphenolic structure | Anti-inflammatory | Contains a diferuloylmethane structure; more potent anti-inflammatory effects |

| Stilbene | Basic stilbene framework | Antioxidant | Lacks hydroxyl groups; less bioactive |

Pinosylvin's unique positioning with two hydroxyl groups distinguishes it from these compounds, enhancing its biological activity and potential therapeutic applications .

Biosynthetic Pathway in Plants

3.1.1 Enzymatic Conversion from Malonyl-Coenzyme A and Cinnamoyl-Coenzyme A

Phenylalanine ammonia-lyase first deaminates L-phenylalanine to form trans-cinnamic acid. A cinnamate-specific coenzyme A ligase then activates this acid to trans-cinnamoyl-coenzyme A. Three molecules of malonyl-coenzyme A, supplied by acetyl-coenzyme A carboxylase, condense with one molecule of trans-cinnamoyl-coenzyme A under the catalytic action of pinosylvin synthase, releasing four molecules of carbon dioxide and four molecules of free coenzyme A to yield pinosylvin [1] [2] [3].

3.1.2 Pinosylvin Synthase Activity

Pinosylvin synthase belongs to the type III polyketide synthase family and exists as multiple isoforms in conifers. Kinetic analyses of recombinant enzymes highlight substantial catalytic differences (Table 1). High-affinity isoforms such as PDSTS3 favour trans-cinnamoyl-coenzyme A and display catalytic efficiencies an order of magnitude greater than those of PDSTS2, explaining faster flux through the pathway during defence responses [4]. Product-feedback control is also evident: pinosylvin non-competitively inhibits chalcone synthase more strongly than pinosylvin synthase, redirecting carbon from flavanone toward stilbene formation [4].

Table 1 Kinetic properties of representative pinosylvin synthase isoforms

| Enzyme (recombinant) | Km, cinnamoyl-CoA (µM) | Km, malonyl-CoA (µM) | kcat (min-¹) | kcat/Km (s-¹ · M-¹) | Preferred starter coenzyme A | Reference |

|---|---|---|---|---|---|---|

| PDSTS2 (Pinus densiflora) | 3.8 | 6.0 | 0.23 | 1.002 | Cinnamoyl-CoA | [4] |

| PDSTS3 (P. densiflora) | 0.4 | 24.0 | 0.29 | 11.879 | Cinnamoyl-CoA | [4] |

| PSSTS2 (Pinus strobus) | 4.0 | n.a. | 0.87 | 3.639 | Cinnamoyl-CoA | [4] |

3.1.3 Regulatory Mechanisms

- Precursor supply – cellular malonyl-coenzyme A frequently limits flux; chemical inhibition of fatty-acid synthesis or genetic up-regulation of acetyl-coenzyme A carboxylase raises malonyl-coenzyme A and boosts pinosylvin titres in engineered bacteria by over 250% [5].

- Product feedback – accumulated pinosylvin slows chalcone synthase while sparing high-efficiency pinosylvin synthase isoforms, reinforcing pathway directionality [4].

- Induction by stress – ozone, ultraviolet-C, pathogen attack and mechanical wounding all trigger rapid transcriptional activation of pinosylvin synthase; enzyme activity becomes detectable within six hours and peaks near thirty hours after stimulus [6] [7].

Genetic Regulation of Biosynthesis

3.2.1 Key Genes Involved in Pinosylvin Production

Conifer genomes harbour small families of structural genes: multiple transcripts encoding phenylalanine ammonia-lyase, cinnamate-specific coenzyme A ligase, pinosylvin synthase and pinosylvin-3-O-methyltransferase. In Scots pine needles, ultraviolet-C exposure simultaneously raises transcript abundance of pinosylvin synthase and pinosylvin-3-O-methyltransferase, consistent with tight co-regulation of core pathway genes [7].

3.2.2 Transcription Factors (basic helix-loop-helix, MYB, WRKY)

Regulatory proteins translate environmental signals into pathway activation (Table 2).

Table 2 Documented transcription factors influencing pinosylvin biosynthesis

| Transcription factor | Plant species | Inductive signal | Primary target genes | Documented outcome | Reference |

|---|---|---|---|---|---|

| Basic helix-loop-helix transcription factor PsbHLH1 | Pinus strobus | Pine-wood-nematode infection | Pinosylvin synthase; pinosylvin-3-O-methyltransferase; acetyl-coenzyme A carboxylase | Over-expression in Pinus koraiensis callus increased pinosylvin monomethyl ether 32-fold and dihydropinosylvin monomethyl ether 10-fold | [8] |

| R2R3-MYB family candidates (uncharacterised) | Pinus sylvestris | Ultraviolet-C; cycloheximide | Pinosylvin synthase cluster | Co-expression with pinosylvin synthase transcripts; suggestive activation role | [7] |

| WRKY family candidates | P. sylvestris | Ultraviolet-C | Pinosylvin synthase cluster | Co-expression patterns imply combinatorial control with MYB factors | [7] |

3.2.3 Expression Patterns During Stress Response

Ultraviolet-C treatment elevates pinosylvin synthase messenger-RNA within six hours, followed by detectable pinosylvin accumulation at twenty-four hours [7]. Ozone exposure of Scots pine needles provokes a biphasic response: enzyme activity rises after a six-hour lag and reaches a maximum near thirty hours [6]. Pine-wood-nematode challenge drives strong induction of the basic helix-loop-helix transcription factor PsbHLH1, coincident with the burst of methylated pinosylvin derivatives that contribute to nematode toxicity [8].

Metabolic Derivatives

3.3.1 Pinosylvin Monomethyl Ether (Pinosylvin-3-O-methyl Ether)

Pinosylvin monomethyl ether predominates in sapwood of many Pinus species and in aged callus cultures of eastern white pine. Levels can reach 6.4 mg g⁻¹ dry weight after three months in vitro [9]. Over-expressing the basic helix-loop-helix transcription factor PsbHLH1 raises cellular pinosylvin monomethyl ether more than thirty-twofold [8].

3.3.2 Dihydropinosylvin Monomethyl Ether

Dihydropinosylvin monomethyl ether accumulates preferentially in eastern white pine and displays potent nematicidal activity, immobilising 100% of adult pine-wood-nematodes at 120 µg ml⁻¹ [9]. PsbHLH1 over-expression elevates this derivative roughly tenfold in transgenic Korean pine callus [8].

3.3.3 Methylation Mechanisms

Scots pine produces two O-methyltransferases. The specific enzyme pinosylvin-3-O-methyltransferase PMT2 transfers a methyl group from S-adenosyl-L-methionine to the 3-hydroxyl of pinosylvin (Table 3). PMT2 expression mirrors pinosylvin synthase during heartwood formation and after ultraviolet-C or wounding [10].

Table 3 Catalytic properties of pinosylvin-3-O-methyltransferase PMT2

| Parameter | Value | Reference |

|---|---|---|

| Km, S-adenosyl-L-methionine | 12 µM | [11] |

| Km, pinosylvin | 49 µM | [11] |

| Optimum pH | 7.7 | [10] |

| Substrate scope | Pinosylvin ≫ resveratrol ≫ caffeic acid | [10] |

Key Takeaways

- The core pathway condenses one trans-cinnamoyl-coenzyme A with three malonyl-coenzyme A units via high-efficiency pinosylvin synthase isoforms to form pinosylvin [3] [4].

- Regulation operates at both metabolite and transcriptional levels: malonyl-coenzyme A supply, product feedback, and stress-responsive transcription factors together fine-tune flux [5] [6] [8].

- Pinosylvin monomethyl ether and dihydropinosylvin monomethyl ether arise through PMT2-catalysed methylation and accumulate to nematotoxic concentrations when the basic helix-loop-helix transcription factor PsbHLH1 is activated [8] [9].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2. Modi, S., Yaluri, N., Kokkola, T., et al. Plant-derived compounds strigolactone GR24 and pinosylvin activate SIRT1 and enhance glucose uptake in rat skeletal muscle cells. Sci. Rep. 7(1), 17606 (2017).

3. Seppänen, S.K., Syrjälä, L., von Weissenberg, K., et al. Antifungal activity of stilbenes in in vitro bioassays and in transgenic Populus expressing a gene encoding pinosylvin synthase. Plant Cell. Rep. 22(8), 584-593 (2004).

4. Park, E.-J., Park, H.-J., Chung, H.-J., et al. Antimetastatic activity of pinosylvin, a natural stilbenoid, is associated with the suppression of matrix metalloproteinases. J. Nutr. Biochem. 23(8), 946-952 (2012).

5. Mačičková, T., Drábiková, K., Nosál', R., et al. In vivo effect of pinosylvin and pterostilbene in the animal model of adjuvant arthritis. Neuro. Endocrinol. Lett. 31(Suppl 2), 91-95 (2013).

6. Sullivan, T.P., Crump, D.R., Wieser, H., et al. Influence of the plant antifeedant, pinosylvin, on suppression of feeding by snowshoe hares. J. Chem. Ecol. 18(7), 1151-1164 (1992).